Lipophilicity Modulation: 53% Lower XLogP3 Than 5-Phenyl Analog for Fragment-Based Design
The target compound exhibits a computed XLogP3 of 0.9, representing a 53% reduction in lipophilicity compared to the 5-phenyl-1,3-oxazole-4-carboxylic acid analog (XLogP3 1.9) [1]. The 2-furanyl positional isomer has a computed XLogP of approximately 1.0, making the 3-furanyl attachment the most hydrophilic option among the furanyl-oxazole regioisomers [2]. In fragment-based drug discovery, lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters during hit-to-lead optimization [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 (PubChem computed) |
| Comparator Or Baseline | 5-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 99924-18-2): XLogP3 1.9; 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid (CAS 143659-16-9): XLogP ~1.0 |
| Quantified Difference | Target XLogP3 is 53% lower than 5-phenyl analog; approximately 0.1 log unit lower than 2-furanyl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower lipophilicity of the 3-furanyl isomer offers a measurable advantage for maintaining ligand efficiency metrics within acceptable ranges during fragment elaboration, reducing the risk of promiscuous binding associated with more lipophilic analogs.
- [1] PubChem. (2025). 5-Phenyl-1,3-oxazole-4-carboxylic acid, CID 2776299, XLogP3 = 1.9. National Center for Biotechnology Information. View Source
- [2] BaseChem. (2024). 4-Oxazolecarboxylic acid, 5-(2-furanyl)-, CAS 143659-16-9. Computed XLogP: 1.0. View Source
- [3] PubChem. (2025). 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid, CID 13773149, XLogP3-AA = 0.9. National Center for Biotechnology Information. View Source
